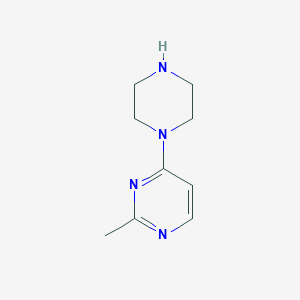
2-甲基-4-(哌嗪-1-基)嘧啶
概述
描述
2-Methyl-4-(piperazin-1-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. This compound features a pyrimidine ring substituted with a methyl group at the 2-position and a piperazine ring at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
科学研究应用
2-Methyl-4-(piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
2-Methyl-4-(piperazin-1-YL)pyrimidine is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor . It also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .
Mode of Action
As an antagonist of the α2-adrenergic receptor, 2-Methyl-4-(piperazin-1-YL)pyrimidine binds to these receptors and blocks their activation by endogenous catecholamines . This prevents the downstream effects of receptor activation, such as inhibition of adenylate cyclase activity and reduction of cAMP levels .
Biochemical Pathways
The α2-adrenergic receptor is part of the G protein-coupled receptor family and its activation leads to a decrease in cAMP levels . By acting as an antagonist, 2-Methyl-4-(piperazin-1-YL)pyrimidine prevents this decrease, leading to an increase in cAMP levels . This can affect various downstream pathways, including the PKA pathway, which plays a role in many cellular processes such as cell proliferation and differentiation .
Pharmacokinetics
Piperazine derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . The exact ADME properties of 2-Methyl-4-(piperazin-1-YL)pyrimidine would need to be determined through further studies.
Result of Action
The result of 2-Methyl-4-(piperazin-1-YL)pyrimidine’s action would depend on the specific context in which it is used. As an antagonist of the α2-adrenergic receptor, it could potentially be used to increase cAMP levels in cells, which could have various effects depending on the cell type and the specific downstream pathways that are affected .
Action Environment
The action of 2-Methyl-4-(piperazin-1-YL)pyrimidine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other substances in the environment, such as other drugs or endogenous compounds, can affect the compound’s action by competing for the same targets or by interacting with the compound itself .
生化分析
Biochemical Properties
2-Methyl-4-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions suggest that 2-Methyl-4-(piperazin-1-yl)pyrimidine can influence neurotransmitter signaling pathways, which are crucial for various physiological processes.
Cellular Effects
2-Methyl-4-(piperazin-1-yl)pyrimidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the α2-adrenergic receptor can lead to changes in intracellular calcium levels, affecting cellular responses such as muscle contraction and neurotransmitter release . Additionally, its partial agonist activity at the 5-HT1A receptor can impact serotonin signaling, which is important for mood regulation and other neurological functions.
Molecular Mechanism
The molecular mechanism of 2-Methyl-4-(piperazin-1-yl)pyrimidine involves its binding interactions with specific biomolecules. As an antagonist of the α2-adrenergic receptor, it inhibits the receptor’s activity, preventing the usual downstream signaling events. Conversely, as a partial agonist of the 5-HT1A receptor, it activates the receptor to a lesser extent than the natural ligand, leading to a moderate increase in receptor activity . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(piperazin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-4-(piperazin-1-yl)pyrimidine is relatively stable under normal storage conditions
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(piperazin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter signaling without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
2-Methyl-4-(piperazin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which help in its biotransformation and elimination . These metabolic processes are essential for maintaining the compound’s pharmacokinetic profile and minimizing potential toxicity.
Transport and Distribution
The transport and distribution of 2-Methyl-4-(piperazin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is important for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
2-Methyl-4-(piperazin-1-yl)pyrimidine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperazin-1-yl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This aza-Michael addition reaction is a key step in the synthesis process.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-(piperazin-1-yl)pyrimidine often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications in pharmaceuticals and other industries .
化学反应分析
Types of Reactions
2-Methyl-4-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives .
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Another pyrimidine derivative with a piperazine ring, known for its acetylcholinesterase inhibitory activity.
2-(4-Bromophenyl)piperazin-1-yl)pyrimidine: A derivative with a bromophenyl group, used in various pharmacological studies.
Uniqueness
2-Methyl-4-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position and piperazine ring at the 4-position make it a valuable scaffold for drug development and other applications .
属性
IUPAC Name |
2-methyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEQVNKICBCRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564555 | |
| Record name | 2-Methyl-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131816-67-6 | |
| Record name | 2-Methyl-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
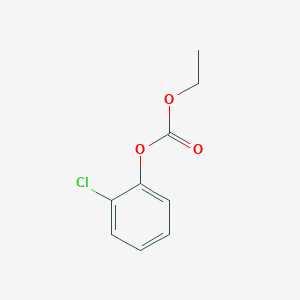
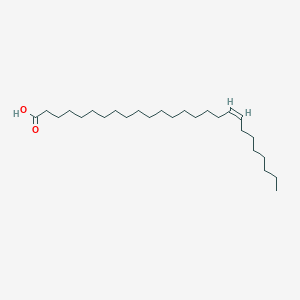
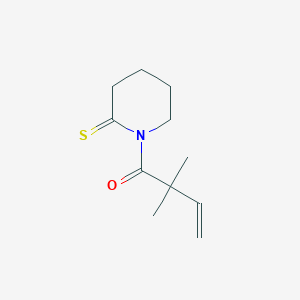
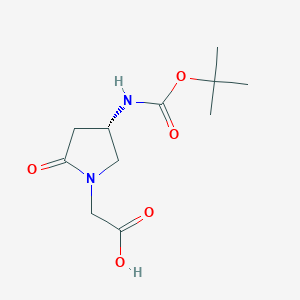
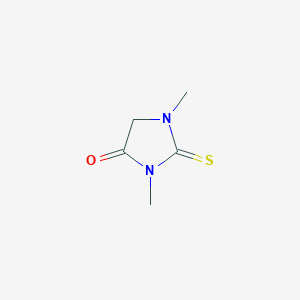
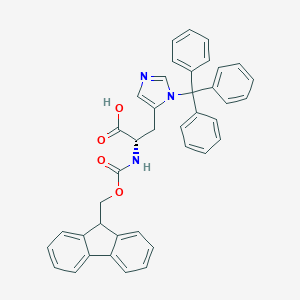
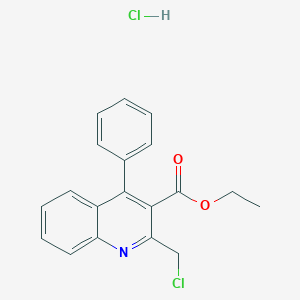
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
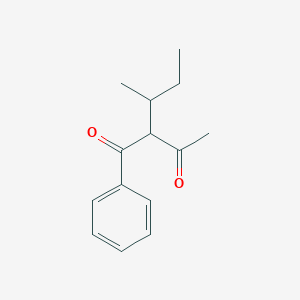
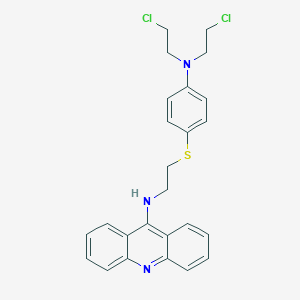

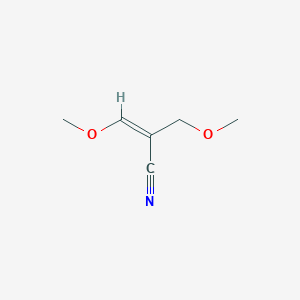
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)

